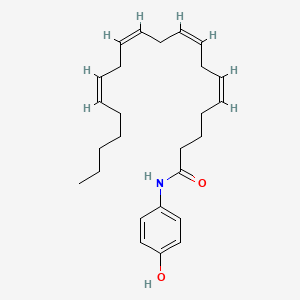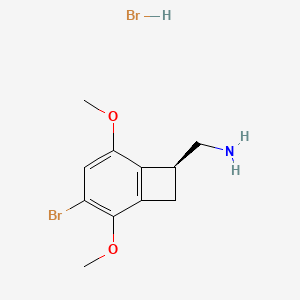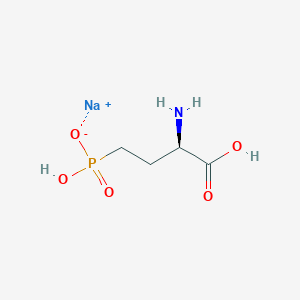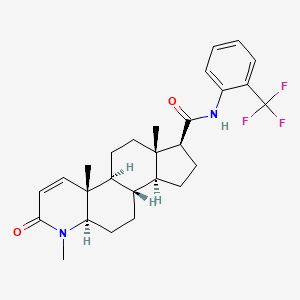
CHPG (sodium salt)
説明
CHPG sodium salt is a selective mGluR5 agonist12. It attenuates SO2-induced oxidative stress and inflammation through the TSG-6/NF-κB pathway in BV2 microglial cells12. It also protects against traumatic brain injury (TBI) in vitro and in vivo by activating the ERK and Akt signaling pathways12.
Synthesis Analysis
The synthesis of CHPG (sodium salt) is not explicitly mentioned in the search results. However, the synthesis of similar organic salts involves characterizing their chemical structure using techniques like FTIR, 1D NMR, 2D NMR, and elemental analysis3.
Molecular Structure Analysis
The molecular formula of CHPG sodium salt is C8H7ClNNaO345. Its molecular weight is 223.59 g/mol45. The structure of CHPG sodium salt can be represented by the canonical SMILES string: C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] 4.
Chemical Reactions Analysis
The specific chemical reactions involving CHPG (sodium salt) are not detailed in the search results. However, it’s known that CHPG sodium salt is a selective mGluR5 agonist2.
Physical And Chemical Properties Analysis
CHPG sodium salt is a solid substance5. It has a solubility of 90 mg/mL in DMSO (ultrasonic) and 4 mg/mL in water (ultrasonic and warming)5. It should be stored at 4°C, dry, and sealed5.
科学的研究の応用
Use in Neuroscience Research : (RS)-2-Chloro-5-Hydroxyphenylglycine (CHPG) has been shown to selectively activate mGlu5 receptors compared to mGlu1 alpha receptors when expressed in CHO cells. This selective mGlu5 receptor agonist also potentiates NMDA-induced depolarizations in rat hippocampal slices, indicating that CHPG may be a useful tool for studying the role of mGlu5 receptors in the central nervous system (Doherty et al., 1997).
Impact on Blood Pressure and Cardiovascular Disease : A study discussing the relation between salt intake and blood pressure highlighted the direct relation between salt intake and blood pressure levels. While not directly referencing CHPG, this study contributes to the broader understanding of sodium's role in cardiovascular health (Chobanian & Hill, 2000).
Influence in Public Health Policy : The Community Health Practice Guidelines (CHPG) project developed a systematic approach to evaluate evidence on the effectiveness and efficiency of community health interventions. Although this use of the acronym "CHPG" differs from the chemical compound , the research offers insight into public health policy development (Gyorkos et al., 1994).
Applications in Energy Storage : Research on sodium and sodium-ion batteries over the past 50 years, including the role of sodium salts like CHPG, has highlighted their potential in high-energy batteries for load leveling and electrical vehicles. This demonstrates the chemical's relevance in the field of renewable energy and storage technologies (Delmas, 2018).
Safety And Hazards
CHPG sodium salt is not classified as a hazardous substance or mixture6. However, it’s recommended to use full personal protective equipment, avoid breathing vapors, mist, dust or gas, ensure adequate ventilation, and evacuate personnel to safe areas when handling it6. In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken6.
将来の方向性
The future directions of CHPG (sodium salt) are not explicitly mentioned in the search results. However, given its role as a selective mGluR5 agonist and its potential in attenuating oxidative stress and inflammation, it could be further explored in the context of neurodegenerative diseases and brain injuries.
Please note that this information is based on the available search results and may not cover all aspects of CHPG (sodium salt). For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
sodium;2-amino-2-(2-chloro-5-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.Na/c9-6-2-1-4(11)3-5(6)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRZZIISUUINJT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)[O-])N)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CHPG Sodium salt | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)